molecular formula C13H16N4O2S B4855158 2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone

2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone

Cat. No. B4855158
M. Wt: 292.36 g/mol
InChI Key: IAQLNGRZSKEEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and topoisomerase II. It has also been suggested that it may interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects
2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been reported to interfere with viral replication and to enhance the immune response against viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, making it a valuable tool for studying biological processes. However, its use is limited by its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

Future Directions

There are several future directions for the research on 2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone. One possible direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its use as a precursor for the synthesis of other biologically active compounds. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its structure for improved potency and selectivity.

Scientific Research Applications

2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. In addition, it has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been used as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

2-methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-7-20-13-14-9(2)8-11(15-13)19-10-5-6-12(18)17(3)16-10/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQLNGRZSKEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=N1)OC2=NN(C(=O)C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(6-methyl-2-propylsulfanylpyrimidin-4-yl)oxypyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone
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2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone
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2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone
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2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone
Reactant of Route 5
2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone
Reactant of Route 6
2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone

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